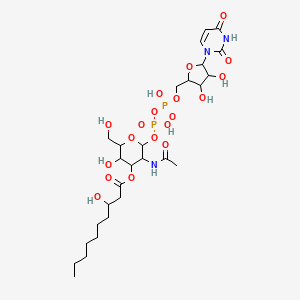
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound plays a significant role in microbial pathogenesis research, particularly in understanding the mechanisms of lipopolysaccharide biosynthesis and identifying potential drug targets to combat bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc involves multiple steps, starting from the basic building blocks of uridine and N-acetylglucosamine. The key steps include the acylation of N-acetylglucosamine with R-3-hydroxydecanoic acid, followed by the phosphorylation of the resulting compound to form the diphosphate linkage with uridine. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound is carried out using optimized synthetic routes that ensure scalability and cost-effectiveness. The process involves large-scale chemical synthesis with stringent quality control measures to maintain the consistency and purity of the compound.
化学反应分析
Types of Reactions
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
科学研究应用
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc has extensive applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a crucial role in studying bacterial lipopolysaccharide biosynthesis and microbial pathogenesis.
Medicine: Investigated as a potential target for developing antibiotics against Gram-negative bacterial infections.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
作用机制
The mechanism of action of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc involves its role as an intermediate in the biosynthesis of lipid A. The compound is enzymatically converted to lipid A, which is a key component of the outer membrane of Gram-negative bacteria. This process involves several enzymes, including acyltransferases and deacetylases, which catalyze the transfer of acyl groups and the removal of acetyl groups, respectively. The molecular targets and pathways involved in this process are critical for maintaining the structural integrity and function of the bacterial outer membrane.
相似化合物的比较
Similar compounds to UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc include:
UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc: Another intermediate in lipid A biosynthesis with a longer acyl chain.
UDP-2,3-diacylglucosamine: A related compound with two acyl groups attached to the glucosamine moiety.
UDP-N-acetylglucosamine: A simpler precursor in the biosynthesis pathway without the acyl group.
The uniqueness of this compound lies in its specific role in the biosynthesis of lipid A and its potential as a target for antibiotic development.
属性
分子式 |
C27H45N3O19P2 |
|---|---|
分子量 |
777.6 g/mol |
IUPAC 名称 |
[3-acetamido-2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxydecanoate |
InChI |
InChI=1S/C27H45N3O19P2/c1-3-4-5-6-7-8-15(33)11-19(35)47-24-20(28-14(2)32)26(46-16(12-31)22(24)37)48-51(42,43)49-50(40,41)44-13-17-21(36)23(38)25(45-17)30-10-9-18(34)29-27(30)39/h9-10,15-17,20-26,31,33,36-38H,3-8,11-13H2,1-2H3,(H,28,32)(H,40,41)(H,42,43)(H,29,34,39) |
InChI 键 |
MQPZMQHQQMJGDE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)

![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
![4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B12312191.png)
![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B12312218.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)

![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)
![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)

